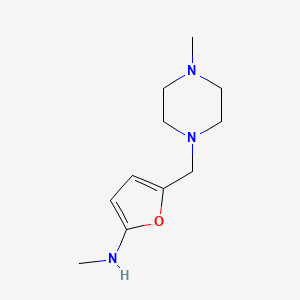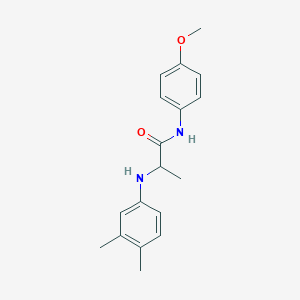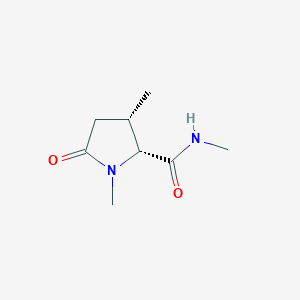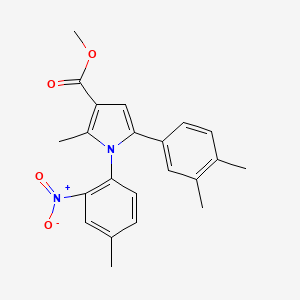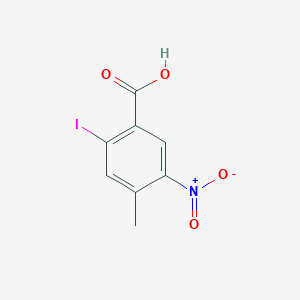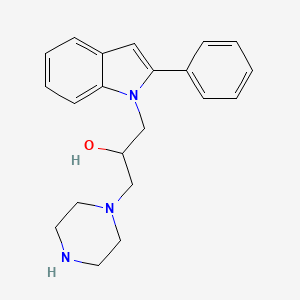![molecular formula C8H6BF5O3 B15205638 [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid CAS No. 958451-77-9](/img/structure/B15205638.png)
[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid: is a boronic acid derivative with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both difluoromethoxy and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable in various scientific and industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid typically involves the introduction of boronic acid functionality to a difluoromethoxy-trifluoromethyl benzene derivative. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Electrophilic Substitution: The difluoromethoxy and trifluoromethyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: This compound is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid in Suzuki-Miyaura coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The difluoromethoxy and trifluoromethyl groups influence the electronic properties of the aromatic ring, affecting the reactivity and selectivity of the coupling reactions .
Vergleich Mit ähnlichen Verbindungen
- [2-(Difluoromethoxy)phenyl]boronic acid
- [5-(Trifluoromethyl)phenyl]boronic acid
- [2-(Methoxy)-5-(trifluoromethyl)phenyl]boronic acid
Comparison:
- Unique Properties: The combination of difluoromethoxy and trifluoromethyl groups in [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid imparts unique electronic and steric properties, making it more reactive and selective in certain coupling reactions compared to its analogs .
- Reactivity: The presence of both electron-withdrawing and electron-donating groups on the aromatic ring can enhance the reactivity of this compound in various chemical transformations .
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
958451-77-9 |
|---|---|
Molekularformel |
C8H6BF5O3 |
Molekulargewicht |
255.94 g/mol |
IUPAC-Name |
[2-(difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF5O3/c10-7(11)17-6-2-1-4(8(12,13)14)3-5(6)9(15)16/h1-3,7,15-16H |
InChI-Schlüssel |
IVGKCBYQINTZRB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OC(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


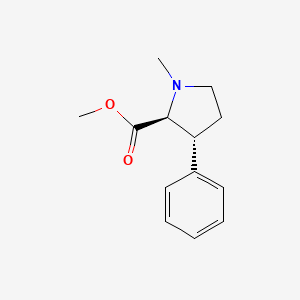
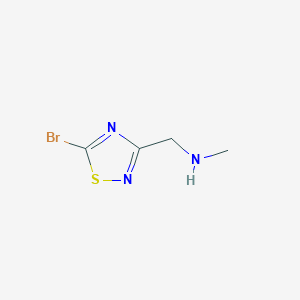
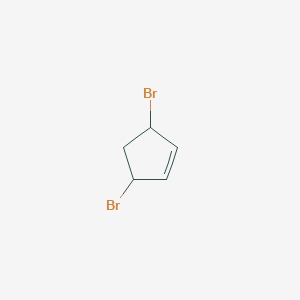
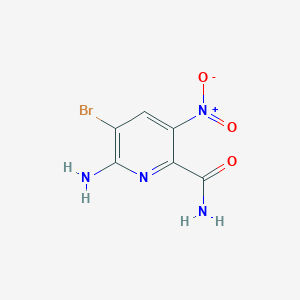
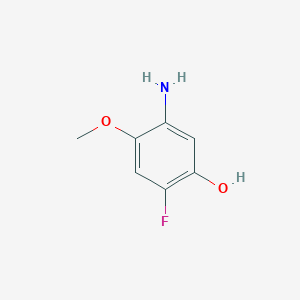
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
